5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid

antitumor scaffold comparison cyclopenta[b]pyridine

5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid (CAS 1211524-56-9) is a heterobicyclic α,α‑disubstituted amino acid. It combines a 6,7‑dihydro‑5H‑cyclopenta[b]pyridine ring system with geminal amino and carboxylic acid substituents at the 5‑position, creating a conformationally restricted quaternary centre that differentiates it from simple linear or monocyclic amino acid building blocks.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
Cat. No. B13043064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC1CC(C2=C1N=CC=C2)(C(=O)O)N
InChIInChI=1S/C9H10N2O2/c10-9(8(12)13)4-3-7-6(9)2-1-5-11-7/h1-2,5H,3-4,10H2,(H,12,13)
InChIKeyRZAGFQYNCFKZEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid – Structural Identity for Quaternary Amino Acid Procurement


5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid (CAS 1211524-56-9) is a heterobicyclic α,α‑disubstituted amino acid . It combines a 6,7‑dihydro‑5H‑cyclopenta[b]pyridine ring system with geminal amino and carboxylic acid substituents at the 5‑position, creating a conformationally restricted quaternary centre that differentiates it from simple linear or monocyclic amino acid building blocks . Commercially supplied at ≥98% purity, it is primarily positioned as a research‑grade intermediate for peptide‑mimetic synthesis and scaffold‑oriented drug discovery .

Why 5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid Cannot Be Replaced by Superficially Similar Scaffolds


Small changes to the bicyclic architecture or substitution pattern of this compound produce molecules with fundamentally different three‑dimensional shapes, hydrogen‑bonding vectors, and chemical reactivity profiles. The cyclopenta[b]pyridine scaffold has been independently validated as a truly three‑dimensional template that imposes conformational restriction distinct from both monocyclic pyridine amino acids and the analogous six‑membered tetrahydroquinoline system [1]. Replacing the 6,7‑dihydro‑5H‑cyclopenta[b]pyridine core with a tetrahydroquinoline alters the ring‑junction geometry and the spatial presentation of the amino‑acid moiety, which can affect target binding and metabolic stability in downstream applications [2]. Therefore, generic substitution across these scaffold classes is not scientifically justified without direct comparative data for the specific biological or chemical end‑point.

Quantitative Differentiation Evidence for 5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid


Scaffold‑Level Biological Activity Divergence Between Cyclopenta[b]pyridine and Tetrahydroquinoline Cores

In a published head‑to‑head scaffold comparison, a tetrahydroquinoline (THQ) derivative (9a) and a cyclopenta[b]pyridine derivative (11a) were tested against five cell lines. The THQ compound 9a gave IC₅₀ values of 111 ± 1.1 μM to 128 ± 1.3 μM after 72 h, while the cyclopenta[b]pyridine compound 11a showed higher IC₅₀ values (i.e., lower potency) under identical conditions [1]. This demonstrates that the cyclopenta[b]pyridine core imparts measurably different biological activity compared to the tetrahydroquinoline core, even when the substitution pattern is matched.

antitumor scaffold comparison cyclopenta[b]pyridine

Physicochemical Differentiation from the Des‑Amino Analog 6,7-Dihydro‑5H‑cyclopenta[b]pyridine‑5‑carboxylic Acid

The presence of the 5‑amino group distinguishes the target compound from its des‑amino analog, 6,7‑dihydro‑5H‑cyclopenta[b]pyridine‑5‑carboxylic acid (CAS 1211516-10-7). The target compound has a molecular weight of 178.19 g mol⁻¹ and provides an additional hydrogen‑bond donor for amide bond formation, enabling direct incorporation into peptide chains via standard coupling chemistry. The des‑amino analog has a molecular weight of 163.17 g mol⁻¹ and lacks the amine handle, restricting its utility to carboxylic acid derivatisation only .

molecular weight H‑bond donors peptide coupling

Conformational Restriction Advantage Inferred from Octahydro‑cyclopenta[b]pyridine GABA Analogs

Quantitative geometric analysis of the saturated octahydro‑1H‑cyclopenta[b]pyridine scaffold demonstrated it is a truly three‑dimensional template with non‑planar exit vectors, a property that directly translates to the 6,7‑dihydro analog due to the shared cyclopenta‑pyridine fusion [1]. This three‑dimensionality cannot be achieved with planar monocyclic pyridine amino acids (e.g., 4‑aminopicolinic acid) or with simple cyclopentane amino acids that lack the aromatic pyridine ring.

conformational restriction GABA analogue three‑dimensional scaffold

Procurement‑Relevant Application Scenarios for 5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid


Synthesis of Three‑Dimensional Peptide Mimetics with Non‑Planar Exit Vectors

The 6,7‑dihydro‑5H‑cyclopenta[b]pyridine scaffold imposes conformational restriction that renders peptide mimetics more three‑dimensional than those built from flat aromatic amino acids, a feature demonstrated by geometric analysis of the analogous octahydro scaffold [1]. The 5‑amino‑5‑carboxylic acid quaternary centre allows direct solid‑phase peptide synthesis, enabling the construction of constrained turn mimetics and helix‑stabilising residues.

Fragment‑Based Drug Discovery Libraries Requiring sp³‑Enriched Building Blocks

Fragment libraries enriched with sp³‑hybridised, non‑planar scaffolds are sought for improved physicochemical profiles and reduced off‑target promiscuity. The cyclopenta[b]pyridine core has been validated as truly three‑dimensional [1], and the 5‑amino‑5‑carboxylic acid compound provides a ready‑to‑couple entry point for generating fragment collections that are structurally distinct from planar heterocycles.

Chemical Biology Probes Exploring Conformation‑Activity Relationships of Bicyclic Amino Acids

The target compound serves as a constrained analog of α‑substituted phenylalanine or tyrosine surrogates, where the pyridine nitrogen introduces an additional hydrogen‑bond acceptor site. Comparative scaffold data show that the cyclopenta[b]pyridine system yields distinct biological activity profiles relative to tetrahydroquinoline cores [2], making this building block valuable for probing scaffold‑dependent pharmacology.

Synthetic Intermediates for Casein Kinase and Pim Kinase Inhibitor Programs

Patent literature identifies 6,7‑dihydro‑5H‑cyclopenta[b]pyridine as a privileged substructure in casein kinase and Pim kinase inhibitors [2]. The 5‑amino‑5‑carboxylic acid variant offers a differentiated vector for introducing substituents onto the cyclopentane ring, a substitution pattern that is inaccessible using the des‑amino analog or monocyclic amino acids.

Quote Request

Request a Quote for 5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.